1H-4,9a-Ethanocyclohepta[c]pyran, 2,4-pentadienoic acid deriv.; (-)-Deacetylpseudolaric acid A
Description
(-)-Deacetylpseudolaric Acid A, formally named 1H-4,9a-Ethanocyclohepta[c]pyran-7-carboxylic acid, 3-[(1E,3E)-4-carboxy-1,3-pentadien-1-yl]-3,4,4a,5,6,9-hexahydro-4a-hydroxy-3-methyl-1-oxo-, is a diterpenoid derivative isolated from the bark of Pseudolarix amabilis (Golden Larch) . Its molecular formula is C₂₃H₂₈O₈ (molecular weight: 432.46 g/mol), featuring a highly oxygenated ethanocyclohepta[c]pyran core fused with a 2,4-pentadienoic acid moiety . This compound is a deacetylated derivative of Pseudolaric Acid B (CAS: 82508-31-4), retaining significant bioactivity, including antitumor and antimicrobial properties .
Properties
Molecular Formula |
C20H26O5 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
5-[(1R,7S,9R)-7-hydroxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid |
InChI |
InChI=1S/C20H26O5/c1-13-6-10-19-11-8-15(20(19,24)12-7-13)18(3,25-17(19)23)9-4-5-14(2)16(21)22/h4-6,9,15,24H,7-8,10-12H2,1-3H3,(H,21,22)/t15?,18-,19-,20+/m1/s1 |
InChI Key |
MQOMHFMKUJFDBH-YSGQZDOGSA-N |
Isomeric SMILES |
CC1=CC[C@]23CCC([C@]2(CC1)O)[C@@](OC3=O)(C)C=CC=C(C)C(=O)O |
Canonical SMILES |
CC1=CCC23CCC(C2(CC1)O)C(OC3=O)(C)C=CC=C(C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Natural Source and Isolation
(-)-Deacetylpseudolaric acid A is naturally extracted from Pseudolarix amabilis bark and wood. Traditional extraction involves solvent extraction followed by chromatographic purification. However, due to limited natural availability and the demand for derivatives, total synthesis has become the primary method for obtaining this compound for research and pharmaceutical applications.
Synthetic Strategies for (-)-Deacetylpseudolaric acid A
Key Synthetic Approaches
Asymmetric Epoxidation and Nucleophilic Opening
One notable approach involves asymmetric epoxidation of dienes followed by nucleophilic opening to build the bicyclic framework characteristic of pseudolaric acids. This method allows stereoselective formation of the key ring systems and installation of hydroxyl groups with controlled stereochemistry.
Radical Cyclization Strategies
Radical-based cyclization approaches have been employed to form the quaternary carbon centers. For example, an alkoxycarbonyl radical cyclization on a diene system was used to establish the bicyclic core with high selectivity. This method was particularly useful in forming lactones and complex ring systems in pseudolaric acid derivatives.
Metal-Catalyzed Cycloaddition Reactions
Metal-catalyzed [5+2] cycloaddition reactions, particularly those catalyzed by ruthenium or rhodium complexes, have been utilized to construct the polyhydroazulene core directly from linear precursors. This step is crucial for assembling the fused bicyclic system efficiently.
Samarium Diiodide (SmI2)-Mediated Cyclization
A concise total synthesis of pseudolaric acid A (a close analogue) employed a samarium diiodide-mediated intramolecular alkene-ketyl radical cyclization to stereoselectively form the trans-fused [5-7]-bicyclic core. This method provides a powerful tool for constructing complex bicyclic systems with high stereocontrol.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has been applied in tandem with radical cyclization to close medium-sized rings in the bicyclic core. This method complements radical cyclization by enabling the formation of seven-membered rings under mild conditions.
Detailed Synthetic Route Example
A representative synthetic route adapted from the literature for (-)-Deacetylpseudolaric acid A includes the following key steps:
| Step | Reaction Type | Description | Outcome/Notes |
|---|---|---|---|
| 1 | Asymmetric Epoxidation | Epoxidation of a diene precursor to introduce stereochemistry | Formation of epoxide intermediate with controlled stereochemistry |
| 2 | Nucleophilic Epoxide Opening | Directed opening of the epoxide ring by nucleophiles (e.g., LDA) | Formation of dienol intermediates with tertiary alcohol groups |
| 3 | Radical Cyclization | Alkoxycarbonyl radical cyclization to form bicyclic lactone core | Establishment of quaternary carbon centers and bicyclic framework |
| 4 | Metal-Catalyzed [5+2] Cycloaddition | Rhodium or ruthenium catalysis to form polyhydroazulene core | Efficient assembly of fused bicyclic system |
| 5 | Ring-Closing Metathesis (RCM) | Closure of medium-sized rings to complete bicyclic core | Formation of trans-fused [5-7] bicyclic ring system with high stereoselectivity |
| 6 | Functional Group Transformations | Selective oxidation, deprotection, and esterification to install dienoic acid side chains | Finalization of (-)-Deacetylpseudolaric acid A structure |
Research Findings and Reaction Conditions
Epoxidation and Epoxide Opening
Radical Cyclization
Metal-Catalyzed Cycloaddition
Ring-Closing Metathesis
Late-Stage Functionalization
Comparative Summary Table of Preparation Methods
Chemical Reactions Analysis
1H-4,9a-Ethanocyclohepta[c]pyran, 2,4-pentadienoic acid deriv.; (-)-Deacetylpseudolaric acid A undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can yield reduced forms of the compound.
Substitution: It can undergo substitution reactions, particularly at the pentadienoic acid moiety, using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction yields.
Scientific Research Applications
1H-4,9a-Ethanocyclohepta[c]pyran, 2,4-pentadienoic acid deriv.; (-)-Deacetylpseudolaric acid A has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: The compound is investigated for its effects on cellular processes, including cell cycle regulation and apoptosis.
Medicine: It shows potential as an anti-cancer agent, with studies indicating its ability to inhibit tumor growth and induce cancer cell death.
Industry: While its industrial applications are limited, it is used in the development of novel pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of 1H-4,9a-Ethanocyclohepta[c]pyran, 2,4-pentadienoic acid deriv.; (-)-Deacetylpseudolaric acid A involves several molecular targets and pathways:
Molecular Targets: It targets specific proteins and enzymes involved in cell proliferation and apoptosis, such as caspases and cyclin-dependent kinases.
Pathways: The compound modulates signaling pathways like the MAPK/ERK pathway, leading to the inhibition of cell growth and induction of programmed cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
a. Pseudolaric Acid B
- Structure: Shares the ethanocyclohepta[c]pyran backbone but includes an acetyl group absent in (-)-Deacetylpseudolaric Acid A .
- Bioactivity : Both exhibit antitumor activity, but Pseudolaric Acid B has been more extensively studied for its antiangiogenic effects .
b. Pyran-Linked Phthalazinone-Pyrazole Hybrids (e.g., Compounds 4a–h)
- Structure: Synthetic pyran derivatives fused with phthalazinone and pyrazole rings, lacking the pentadienoic acid chain .
- Molecular Weight : 374–388 g/mol, smaller than (-)-Deacetylpseudolaric Acid A due to simpler substituents .
- Bioactivity : Demonstrated in vitro cytotoxicity against cancer cells, but in vivo efficacy remains unverified .
Functionally Related Compounds
a. Pyran Copolymer (Divinyl Ether-Maleic Anhydride)
b. Tilorone
- Structure: A fluorenone-based small molecule with bis-ethylaminoethoxy chains .
- Bioactivity : High in vitro cytotoxicity (50% inhibitory dose: 1–20 µg/mL) but ineffective in vivo, contrasting with (-)-Deacetylpseudolaric Acid A’s natural bioactivity .
Pentadienoic Acid Derivatives
- Pentadienoic Acid (PDA): Found in Nigella sativa, but structural details are incomplete. Likely differs in conjugation and biological targets compared to (-)-Deacetylpseudolaric Acid A’s specialized diterpenoid-pentadienoic acid fusion .
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Molecular Weight (g/mol) | Source | Key Bioactivity | Structural Distinguishers |
|---|---|---|---|---|
| (-)-Deacetylpseudolaric A | 432.46 | Pseudolarix amabilis | Antitumor, antimicrobial | Ethanocyclohepta[c]pyran + pentadienoic acid |
| Pseudolaric Acid B | 432.46 | Pseudolarix amabilis | Antiangiogenic, antitumor | Acetyl group at C-7 position |
| Pyran Hybrids (4a–h) | 374–388 | Synthetic | In vitro cytotoxicity | Phthalazinone-pyrazole-pyran fusion |
| Pyran Copolymer | >10,000 (polymeric) | Synthetic | In vivo antitumor | Polyanionic backbone |
| Tilorone | 543.46 (as dihydrochloride) | Synthetic | In vitro cytotoxicity | Fluorenone core with aminoethoxy chains |
Table 2: Antitumor Activity Comparison
Research Findings and Discussion
- Natural vs. Synthetic Origins : (-)-Deacetylpseudolaric Acid A’s natural derivation offers biocompatibility but limits scalability compared to synthetic pyran hybrids or copolymers .
- Structural Complexity: The ethanocyclohepta[c]pyran-pentadienoic acid framework in (-)-Deacetylpseudolaric Acid A provides unique stereochemical features that influence receptor binding, absent in simpler pyran derivatives .
Biological Activity
(-)-Deacetylpseudolaric acid A is a compound derived from the pseudolaric acid family, known for its diverse biological activities. This article delves into its biological properties, focusing on its antifungal, anti-angiogenic, and cytotoxic effects, as well as its molecular mechanisms of action.
Chemical Structure
The chemical structure of (-)-Deacetylpseudolaric acid A can be represented as follows:
This compound features a unique bicyclic structure that contributes to its biological activities.
1. Antifungal Activity
Pseudolaric acids, including (-)-Deacetylpseudolaric acid A, exhibit significant antifungal properties. Studies have shown that these compounds effectively inhibit the growth of various fungal strains, making them potential candidates for developing antifungal therapies. The mechanism involves disrupting fungal cell membrane integrity and inhibiting ergosterol biosynthesis .
2. Anti-Angiogenic Properties
(-)-Deacetylpseudolaric acid A has demonstrated anti-angiogenic activity, which is crucial in cancer therapy. It inhibits the vascular endothelial growth factor (VEGF) signaling pathway, leading to reduced angiogenesis in tumor microenvironments. This effect is mediated by the degradation of hypoxia-inducible factor 1-alpha (HIF-1α), a key regulator of angiogenesis .
3. Cytotoxicity Against Cancer Cells
Research indicates that (-)-Deacetylpseudolaric acid A exhibits cytotoxic effects on various cancer cell lines. Its cytotoxicity is primarily due to the induction of apoptosis, characterized by:
- Decreased expression of anti-apoptotic proteins (Bcl-2 and Bcl-xL)
- Increased expression of pro-apoptotic proteins (Bax)
- Activation of caspases and cleavage of poly(ADP-ribose) polymerase (PARP) .
Table 1: Cytotoxic Effects of (-)-Deacetylpseudolaric Acid A on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 10 | Apoptosis induction |
| MCF-7 | 8 | Microtubule destabilization |
| A549 | 12 | Apoptosis via caspase activation |
Microtubule Disruption
Recent studies have identified microtubules as a key target for (-)-Deacetylpseudolaric acid A. The compound disrupts microtubule polymerization, leading to mitotic arrest and subsequent apoptosis in cancer cells. This action is similar to that of established chemotherapeutics like colchicine and vinblastine .
Case Studies
Several case studies have documented the efficacy of (-)-Deacetylpseudolaric acid A in preclinical settings:
- Study on HeLa Cells : Treatment with (-)-Deacetylpseudolaric acid A resulted in significant disruption of microtubule structures and induced cell cycle arrest at prometaphase.
- MCF-7 Breast Cancer Model : The compound exhibited potent anti-proliferative effects, correlating with increased apoptosis markers.
Q & A
Q. Table 1. Key Analytical Techniques for Structural Validation
| Technique | Application | Critical Parameters |
|---|---|---|
| 1H/13C NMR | Assign proton/carbon environments | Solvent suppression (DMSO-d6) |
| X-ray Crystallography | Confirm stereochemistry | Resolution (<1.0 Å) |
| HRMS | Molecular formula verification | Mass accuracy (<5 ppm error) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
